molecular formula C17H38ClNO2 B8421675 2-Amino-2-tetradecyl-1,3-propanediol hydrochloride

2-Amino-2-tetradecyl-1,3-propanediol hydrochloride

Cat. No. B8421675
M. Wt: 323.9 g/mol
InChI Key: IJBKEQFWQMQZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952316

Procedure details

2-Acetamido-1,3-diacetoxy-2-tetradecylpropane (1.25 g) was dissolved in 100 ml of methanol and 19.4 ml of a 1 N aqueous sodium hydroxide solution was added thereto. The mixture was refluxed under heating for 6 hours. The mixture was neutralized with a 1 N aqueous hydrochloric acid solution and concentrated under reduced pressure. The concentrate was washed with water and ethyl acetate:hexane=1:1 in order to give 791 mg of 2-amino-2-tetradecyl-1,3-propanediol hydrochloride.
Name
2-Acetamido-1,3-diacetoxy-2-tetradecylpropane
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([CH2:11][O:12]C(=O)C)[CH2:6][O:7]C(=O)C)(=O)C.[OH-].[Na+].[ClH:32]>CO>[ClH:32].[NH2:4][C:5]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29])([CH2:6][OH:7])[CH2:11][OH:12] |f:1.2,5.6|

Inputs

Step One
Name
2-Acetamido-1,3-diacetoxy-2-tetradecylpropane
Quantity
1.25 g
Type
reactant
Smiles
C(C)(=O)NC(COC(C)=O)(COC(C)=O)CCCCCCCCCCCCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The concentrate was washed with water and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(CO)(CO)CCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 791 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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